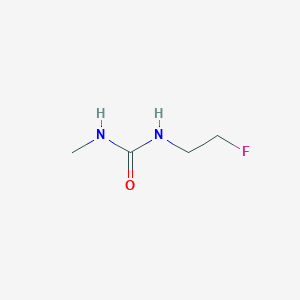

1-(2-Fluoroethyl)-3-methylurea

Description

Structure

3D Structure

Properties

CAS No. |

13907-91-0 |

|---|---|

Molecular Formula |

C4H9FN2O |

Molecular Weight |

120.13 g/mol |

IUPAC Name |

1-(2-fluoroethyl)-3-methylurea |

InChI |

InChI=1S/C4H9FN2O/c1-6-4(8)7-3-2-5/h2-3H2,1H3,(H2,6,7,8) |

InChI Key |

MFXZOMNMWJPMMG-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)NCCF |

Origin of Product |

United States |

Synthetic Methodologies and Innovations for 1 2 Fluoroethyl 3 Methylurea and Its Analogs

Established Synthetic Pathways for 1-(2-Fluoroethyl)-3-methylurea

The traditional synthesis of this compound relies on well-documented reactions that are adaptable and have been foundational in organic chemistry. These methods typically involve either sequential, multistep processes or more streamlined one-pot procedures.

Multistep Synthetic Sequences Involving Fluoroethylation

Multistep syntheses offer a controlled, stepwise approach to building the target molecule. A common strategy involves the initial synthesis of a fluoroethyl-containing precursor, followed by urea (B33335) formation.

A key component in this sequence is the introduction of the 2-fluoroethyl group onto a nitrogen atom, a process known as fluoroethylation. This is often achieved using highly reactive electrophilic fluoroethylating agents. For instance, reagents like 2-fluoroethyl tosylate or the more potent 2-fluoroethyl triflate are effective for the alkylation of amines. nih.govnih.gov The synthesis of radiolabeled analogs, such as those containing Fluorine-18 for use in Positron Emission Tomography (PET), frequently employs these methods. nih.govnih.govresearchgate.net

A general multistep pathway can be conceptualized as:

Preparation of Fluoroethylamine : Synthesizing 2-fluoroethylamine, which serves as the foundational block carrying the fluoroethyl moiety.

Urea Formation : Reacting the synthesized 2-fluoroethylamine with a methyl-containing reagent to form the urea linkage. This can be accomplished by treating the amine with methyl isocyanate.

Alternative Urea Formation : Alternatively, a less direct method involves reacting 2-fluoroethylamine with a phosgene (B1210022) equivalent, such as triphosgene (B27547) or N,N'-Carbonyldiimidazole (CDI), to form a reactive intermediate (e.g., a fluoroethyl isocyanate or an imidazole-carboxamide). nih.gov This intermediate is then reacted with methylamine (B109427) to yield the final product, this compound. nih.gov

One-Pot Condensation Reactions for Urea Core Formation

To enhance efficiency and reduce the number of intermediate purification steps, one-pot condensation reactions are highly favored. These reactions combine multiple reactants in a single vessel to form the desired product in a continuous sequence. While specific examples for this compound are not extensively detailed in the literature, the principles are derived from well-known multicomponent reactions like the Biginelli reaction, which synthesizes dihydropyrimidinones through a one-pot condensation of an aldehyde, a β-ketoester, and urea. nih.gov

This concept can be adapted for urea synthesis. A hypothetical one-pot approach for a related urea derivative might involve the condensation of an aldehyde, an amine, and a source for the urea carbonyl group under specific catalytic conditions. nih.govresearchgate.netclockss.orgresearchgate.net The development of such direct and efficient protocols is a continuous goal in synthetic chemistry to improve yields, save energy, and reduce waste. clockss.org

Precursor Selection and Chemical Reagents in Synthesis

The selection of appropriate precursors and reagents is critical to the success of the synthesis, influencing reaction yield, purity, and scalability.

For the synthesis of the urea core, several classes of reagents are traditionally employed:

Phosgene and Equivalents : Phosgene is a classic reagent for creating the carbonyl group of urea by reacting it with two amines. nih.gov Due to its extreme toxicity, safer solid or liquid substitutes like triphosgene (BTC) and N,N'-Carbonyldiimidazole (CDI) are widely preferred. nih.gov

Isocyanates : The reaction between an isocyanate and an amine is one of the most common and efficient methods for preparing unsymmetrical ureas. For this compound, this would involve reacting 2-fluoroethylamine with methyl isocyanate or, conversely, methylamine with 2-fluoroethyl isocyanate. nih.gov

Carbon Dioxide and Carbon Monoxide : Greener approaches utilize carbon dioxide or carbon monoxide as the carbonyl source in metal-catalyzed reactions to form ureas directly from amines, avoiding toxic phosgene-based reagents. nih.gov

The specific precursors for this compound are determined by the chosen synthetic route:

| Component | Precursor/Reagent | Synthetic Role |

|---|---|---|

| Fluoroethyl Group | 2-Fluoroethylamine | Primary amine providing the C2H4F chain |

| 2-Fluoroethyl tosylate | Fluoroethylating agent for alkylating an amine nih.gov | |

| 2-Fluoroethyl triflate | Highly reactive fluoroethylating agent nih.gov | |

| Methyl Group | Methylamine | Primary amine providing the CH3 group |

| Methyl isocyanate | Reactive precursor for urea formation with an amine | |

| Urea Core (Carbonyl) | Phosgene / Triphosgene | Carbonyl source, reacts with amines nih.gov |

| N,N'-Carbonyldiimidazole (CDI) | Safer phosgene substitute for urea linkage nih.gov |

Advanced Synthetic Approaches and Process Optimization

Innovation in synthetic chemistry aims to develop methodologies that are faster, more energy-efficient, and environmentally benign. Advanced techniques like microwave-assisted synthesis and novel catalytic systems are being applied to the production of ureas and related compounds.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. researchgate.net By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often leading to higher product yields and cleaner reactions with fewer byproducts. nih.govnih.gov

This technique has been successfully applied to various syntheses, including one-pot multicomponent reactions to create heterocyclic scaffolds. clockss.orgmdpi.com For instance, the synthesis of substituted thiazolo[3,2-a]pyrimidine derivatives via a one-pot, three-component reaction was significantly optimized under microwave irradiation, achieving excellent yields in a short timeframe. clockss.org Similarly, the formation of 1,2,3-triazole-based molecules demonstrated superior yields and speed with microwave heating compared to conventional methods. nih.gov

| Parameter | Conventional Heating | Microwave Irradiation | Advantage of MAOS |

| Reaction Time | Often several hours researchgate.net | Typically minutes clockss.orgnih.gov | Significant time savings |

| Reaction Yield | Variable, often moderate | Generally higher nih.gov | Improved process efficiency |

| Energy Input | Bulk, inefficient heating | Direct, targeted heating of reactants | Greater energy efficiency |

| Byproducts | Can be significant | Often reduced nih.gov | Easier product purification |

The application of MAOS to the synthesis of this compound could streamline both multistep and one-pot procedures, making the process more efficient and scalable.

Catalytic Systems for Urea Formation (e.g., Heteropolyoxometalates)

The choice of catalyst is pivotal in modern organic synthesis. Heteropolyoxometalates (POMs), also known as heteropolyacids (HPAs), are a class of metal-oxygen cluster compounds that are gaining attention as highly effective catalysts. researchgate.netsciopen.com

HPAs, particularly those with the Keggin structure like 12-tungstophosphoric acid, possess strong Brønsted acidity, redox activity, and high thermal stability. researchgate.net These properties make them potent catalysts for a variety of organic transformations, including condensation reactions relevant to urea synthesis. researchgate.netmdpi.com They are often considered environmentally benign as they are typically less corrosive and can be separated and reused. researchgate.net

While homogeneous HPA catalysts can be limited by their solubility in polar solvents, significant research has focused on creating heterogeneous systems by supporting the HPAs on porous materials like natural clay. researchgate.netmdpi.com This approach enhances catalyst recovery and recyclability, a key principle of green chemistry. For example, a heteropolyacid supported on clay has been used as an efficient catalyst for the one-pot synthesis of dihydropyrimidinones/thiones, which share a structural relationship with ureas. researchgate.net The development of such robust, solid-acid catalysts holds promise for optimizing the synthesis of ureas like this compound.

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into the synthesis of this compound is crucial for developing sustainable and environmentally benign processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One of the key aspects of green chemistry is the use of safer solvents and reagents. In the context of urea synthesis, traditional methods often involve toxic reagents. However, recent advancements have explored the use of greener alternatives. For instance, the use of hypervalent iodine reagents like PhI(OAc)₂ has been shown to mediate the coupling of amides and amines for the synthesis of unsymmetrical ureas, avoiding the need for metal catalysts. nih.gov This approach offers a pathway to synthesize this compound by reacting an appropriate amide and amine precursor under milder and more environmentally friendly conditions.

Another principle of green chemistry is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. The development of continuous-flow processes for the synthesis of related heterocyclic compounds, such as 1,2,4-triazoles, showcases a method that is atom-economical and highly selective, avoiding the need for extensive purification steps. rsc.org Such a methodology could be adapted for the synthesis of this compound, potentially leading to higher yields and a significant reduction in waste compared to traditional batch processes.

The table below summarizes potential green chemistry approaches applicable to the synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis of this compound | Potential Benefits |

| Use of Safer Reagents | Employing metal-free coupling mediators like hypervalent iodine reagents. nih.gov | Avoids toxic transition metal catalysts. |

| Atom Economy | Development of continuous-flow, one-pot synthesis methods. rsc.org | Higher yields, reduced waste, and avoidance of intermediate isolation. |

| Energy Efficiency | Utilization of sustainable heating and stirring technologies. rsc.org | Reduced energy consumption and environmental impact. |

| Waste Reduction | Minimizing chromatographic purification through selective reactions. rsc.org | Less solvent waste and simpler product isolation. |

Stereoselective Synthesis and Chiral Resolution Strategies for Related Fluoroethylurea Derivatives

While this compound itself is not chiral, the principles of stereoselective synthesis and chiral resolution are highly relevant for its analogs and related fluoroethylurea derivatives that possess stereogenic centers. The biological activity of chiral molecules can be highly dependent on their stereochemistry, making the production of enantiomerically pure compounds essential.

Stereoselective Synthesis:

Asymmetric synthesis is a proactive approach to obtain a single enantiomer, thereby avoiding the loss of 50% of the material inherent in resolving a racemic mixture. wikipedia.org For fluoroethylurea derivatives, a stereoselective synthesis could involve the use of a chiral auxiliary or a chiral catalyst during the urea formation step. For instance, reacting an enantiomerically pure amine with an achiral isocyanate in the presence of a chiral catalyst could favor the formation of one diastereomer of the urea product.

Chiral Resolution:

Chiral resolution is a common technique to separate a racemic mixture into its individual enantiomers. wikipedia.org

Crystallization of Diastereomeric Salts: This is the most prevalent method for chiral resolution. wikipedia.org It involves reacting the racemic fluoroethylurea derivative (if it contains an acidic or basic functionality) with a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.org These salts, having different physical properties, can then be separated by fractional crystallization. wikipedia.org Subsequently, the resolving agent is removed to yield the pure enantiomers. Common resolving agents include tartaric acid and brucine. wikipedia.org

Chiral Column Chromatography: This technique utilizes a chiral stationary phase (CSP) to separate enantiomers. The differential interaction of the enantiomers with the CSP leads to different retention times, allowing for their separation. This method is often used for analytical purposes but can also be applied on a preparative scale.

Spontaneous Resolution: In some cases, a racemic solution can crystallize into a mixture of crystals, where each crystal contains only one enantiomer. This phenomenon, known as spontaneous resolution, can be exploited for separation. The investigation of chiral thiourea (B124793) derivatives has shown that specific intermolecular interactions, such as hydrogen bonding, can lead to self-recognition and the formation of a conglomerate of homochiral crystals. rsc.org

The table below outlines various chiral resolution strategies applicable to fluoroethylurea derivatives.

| Resolution Strategy | Description | Key Considerations |

| Crystallization of Diastereomeric Salts | Formation of diastereomeric salts with a chiral resolving agent, followed by separation via crystallization. wikipedia.org | Requires a suitable functional group for salt formation and a resolving agent that yields well-defined crystalline salts. The choice of solvent is critical. |

| Chiral Column Chromatography | Separation of enantiomers based on their differential interaction with a chiral stationary phase. | The selection of the appropriate chiral column and mobile phase is crucial for effective separation. |

| Spontaneous Resolution | Direct crystallization of a racemic mixture into separate crystals of each enantiomer. rsc.org | A less common phenomenon that depends on the specific molecular structure and crystal packing forces. |

The development of reliable methods for determining the absolute configuration of chiral molecules is also critical. NMR spectroscopy using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) is a powerful tool for this purpose. mdpi.com For example, thiourea-based CSAs have been effectively used to determine the enantiomeric purity and absolute configuration of amino acid derivatives. mdpi.com

Structure Activity Relationship Sar and Rational Molecular Design of 1 2 Fluoroethyl 3 Methylurea Derivatives

Systematic Exploration of Structural Modifications on the Urea (B33335) Core

The biological activity of urea derivatives can be finely tuned by modifying the substituents on the nitrogen atoms. The conformational properties of the urea moiety are highly dependent on these substitutions. For instance, N,N'-diphenylureas typically adopt a trans,trans conformation, but the sequential introduction of methyl groups can induce a shift to a cis,cis conformation, which can significantly alter the molecule's three-dimensional shape and ability to interact with biological targets. nih.gov

The 2-fluoroethyl group is a critical component of the 1-(2-Fluoroethyl)-3-methylurea structure. The fluorine atom, being the most electronegative element, imparts unique properties to the molecule. u-tokyo.ac.jpmdpi.com Its small size, similar to a hydrogen atom (van der Waal's radii of 1.35 Å for fluorine vs. 1.2 Å for hydrogen), means that replacing hydrogen with fluorine does not typically introduce significant steric hindrance. u-tokyo.ac.jp However, the strong electron-withdrawing nature of fluorine can profoundly affect the molecule's electronic properties, influencing its binding affinity, metabolic stability, and pharmacokinetic profile. u-tokyo.ac.jpcambridgemedchemconsulting.com

Modifications to the fluoroethyl moiety can have significant consequences. For example, replacing the fluorine with other halogens or functional groups can alter the strength of molecular interactions. The C-F bond is notably strong and resistant to metabolic cleavage, a property that can be exploited to block metabolic oxidation at that position. cambridgemedchemconsulting.com Research on fluorinated ethanolamines and related structures has shown that fluorine atoms can influence the binding mode of ligands within their targets. researchgate.net Furthermore, strategic deuteration of a fluoro-alkyl chain, as seen in the development of L-[¹⁸F]FAla-d₃, can enhance tumor uptake in PET imaging studies by subtly altering metabolic pathways, demonstrating that even isotopic substitution can have a significant biological impact. nih.gov

Table 1: Comparison of Hydrogen and Fluorine Properties

| Property | Hydrogen (H) | Fluorine (F) | Implication in Drug Design |

| Van der Waal's Radius (Å) | 1.2 | 1.35 | Minimal steric difference allows for substitution without significant clashes. u-tokyo.ac.jp |

| Electronegativity (Pauling Scale) | 2.20 | 3.98 | Fluorine's high electronegativity can alter pKa, modulate metabolic stability, and influence binding interactions. u-tokyo.ac.jpcambridgemedchemconsulting.com |

| C-H Bond Strength (kJ/mol) | ~413 | - | - |

| C-F Bond Strength (kJ/mol) | - | ~485 | Increased metabolic stability by preventing C-H oxidation at the site of fluorination. cambridgemedchemconsulting.com |

This enhancement can arise from several factors:

Favorable Conformation: An ortho-methyl group on an adjacent aryl ring can induce a conformational change that pre-organizes the ligand for a more favorable binding pose. nih.gov

Hydrophobic Interactions: The methyl group can be buried in a hydrophobic pocket of the protein, contributing favorably to the binding energy. nih.gov

Increased Binding Affinity: Studies on other molecular scaffolds have shown that the introduction of methyl groups can increase the enthalpy of ligand-nucleotide interactions, leading to improved binding affinity. nih.gov

Conversely, introducing a methyl group can also lead to steric clashes with the protein, reducing activity. nih.gov The strategy of N-methylation on the urea nitrogen itself can disrupt the planarity of the molecule, which in turn can reduce crystal packing energy and increase aqueous solubility. nih.gov This disruption of symmetry is a known tactic to improve the pharmacokinetic properties of urea-based compounds. nih.gov

The position and electronic nature of substituents on and around the urea core are fundamental to SAR. In urea-based inhibitors of glutamate (B1630785) carboxypeptidase II (GCPII), for example, the position of a hydroxyl group on an aromatic ring was found to be critical, with a 4-OH substitution being preferred over a 3-OH. avcr.cz The electronic properties of substituents also play a key role; replacing the preferred 4-OH with a more electronegative fluorine atom led to a significant drop in potency. avcr.cz

Analog Design and Synthesis Strategies Derived from this compound

The development of new therapeutic agents often involves creating analogs of a lead compound to optimize its properties. For urea-based structures, several sophisticated strategies are employed.

Bioisosterism, the replacement of a functional group with another that retains similar physicochemical or topological properties, is a cornerstone of medicinal chemistry. cambridgemedchemconsulting.com The goal is to create a new molecule with similar or improved biological properties, potentially attenuating toxicity or altering pharmacokinetics. cambridgemedchemconsulting.com

For the urea scaffold, which can suffer from poor solubility and metabolic instability, finding suitable bioisosteres is a key strategy. nih.gov Several replacements have been successfully explored:

Squaramides: These four-membered rings can act as non-classical bioisosteres for the urea group, forming strong hydrogen bonds that mimic the key interactions of the urea moiety. nih.gov

2-Aminopyrimidin-4(1H)-one: This scaffold has been successfully used to replace the urea core in CXCR2 antagonists, leading to potent compounds with improved chemical stability. nih.gov

Cyanoguanidines: These have also been used as effective replacements for the urea scaffold in various applications. nih.gov

These replacements aim to preserve the hydrogen-bonding capabilities of the urea group while improving other drug-like properties. nih.gov

Table 2: Examples of Bioisosteric Replacements for the Urea Scaffold

| Original Scaffold | Bioisosteric Replacement | Key Feature Mimicked | Reference |

| Urea/Thiourea (B124793) | Squaramide | Hydrogen Bonding | nih.gov |

| Urea | 2-Aminopyrimidin-4(1H)-one | Hydrogen Bonding, Improved Stability | nih.gov |

| Urea/Thiourea | Cyanoguanidine | Hydrogen Bonding | nih.gov |

Scaffold hopping is a more radical design strategy that involves replacing the central molecular core (the scaffold) with a topologically different one, while maintaining the original pharmacophoric elements. This can lead to the discovery of novel intellectual property and compounds with significantly different physical and biological properties. rsc.orgrice.edu

In urea chemistry, this could involve replacing the entire urea backbone with a completely different structure that still presents the necessary hydrogen bond donors and acceptors in the correct spatial orientation. This strategy is particularly useful for addressing metabolic liabilities associated with a particular scaffold. rsc.org For example, replacing an aromatic ring prone to oxidation with a more robust heterocycle is a common scaffold hopping approach. rsc.org

Urea itself can be considered a "privileged structure" in medicinal chemistry, as it is a recurring motif in a vast number of biologically active compounds. nih.gov It can also be incorporated into larger, more complex scaffolds. For instance, a nonpeptidic reverse-turn scaffold has been stabilized by incorporating urea fragments, which form dual intramolecular hydrogen bonds, creating a well-defined conformation. nih.gov Such strategies highlight the versatility of the urea moiety in constructing novel molecular architectures for drug discovery.

Designing Derivatives for Specific Target Interactions

The rational design of derivatives of this compound is centered on optimizing interactions with specific biological targets to enhance potency and selectivity. This process involves systematic modifications of the core structure and analysis of the resulting changes in biological activity, a practice known as Structure-Activity Relationship (SAR) studies. While specific SAR data for this compound is not extensively published, principles can be drawn from related urea-containing compounds, such as N-aryl-N'-(2-chloroethyl)ureas, which have been studied for their biological activities.

Key modifications to the this compound scaffold for targeted interactions would likely focus on three primary regions: the N-1 substituent (the 2-fluoroethyl group), the N-3 substituent (the methyl group), and the urea backbone itself.

Modification of the N-1 (2-Fluoroethyl) Group: The 2-fluoroethyl group is a critical component. The fluorine atom, being highly electronegative, can alter the electronic properties of the molecule and participate in hydrogen bonding or other electrostatic interactions within a target's binding site. nih.gov Replacing or modifying this group would be a key strategy. For instance, altering the length of the alkyl chain (e.g., to a 3-fluoropropyl group) or introducing additional substitutions could probe the size and nature of the binding pocket.

Modification of the N-3 (Methyl) Group: The N-3 methyl group is a small, lipophilic substituent. SAR studies on analogous urea derivatives often reveal that the nature of this substituent is crucial for activity. Replacing the methyl group with larger or more complex moieties, such as branched alkyl chains, cyclic, or aromatic rings, could significantly impact binding affinity and selectivity. For example, in studies of N-aryl-N'-(2-chloroethyl)ureas, introducing a branched alkyl chain or a halogen at the 4-position of an aryl ring was found to be critical for significant cytotoxicity. This suggests that the N-3 position on the urea can be systematically modified to explore hydrophobic and steric interactions with the target protein.

Bioisosteric Replacement: Another design strategy involves bioisosteric replacement, where functional groups are swapped with others that have similar physical or chemical properties. For the urea core, bioisosteres such as thiourea or squaramide could be considered to modulate hydrogen bonding capacity, solubility, and metabolic stability. nih.gov Such modifications can lead to derivatives with improved pharmacokinetic profiles while retaining or enhancing target interaction.

The following table illustrates hypothetical SAR data for derivatives of this compound, based on principles from related compounds, targeting a hypothetical enzyme.

| Compound ID | N-1 Substituent | N-3 Substituent | Hypothetical IC₅₀ (µM) | Rationale for Modification |

| Parent | 2-Fluoroethyl | Methyl | 10.0 | Baseline compound |

| DEV-1 | 2-Fluoroethyl | Ethyl | 7.5 | Explore larger alkyl substituent at N-3 |

| DEV-2 | 2-Fluoroethyl | Isopropyl | 2.1 | Introduce branched alkyl group for steric interactions |

| DEV-3 | 2-Fluoroethyl | Phenyl | 15.2 | Assess impact of an aromatic ring at N-3 |

| DEV-4 | 2-Fluoroethyl | 4-Chlorophenyl | 5.8 | Introduce electron-withdrawing group on aryl ring |

| DEV-5 | Ethyl | Methyl | > 50 | Demonstrates importance of the fluorine atom |

This table is a hypothetical representation to illustrate SAR principles and does not represent real experimental data.

Ligand Efficiency and Fragment-Based Design Considerations for Fluoroethylurea Compounds

In modern drug discovery, potency alone is not the sole indicator of a promising drug candidate. Ligand efficiency (LE) and other related metrics have become crucial for evaluating the quality of hits and leads by normalizing potency for molecular size. scispace.com LE is a measure of the binding energy per non-hydrogen atom (heavy atom) and helps guide the optimization process toward compounds with more favorable physicochemical properties.

The formula for Ligand Efficiency is often expressed as: LE = 1.4(-log IC₅₀) / N where N is the number of heavy atoms. scispace.com

For a compound like this compound, which is relatively small, the principles of fragment-based drug design (FBDD) are highly relevant. FBDD involves screening libraries of small molecules ("fragments") to identify weak but efficient binders to a biological target. acs.org These fragments can then be grown or linked to produce a more potent lead compound.

The fluoroethylurea moiety itself can be considered a valuable fragment. Its small size and the presence of both hydrogen bond donors and acceptors in the urea group, along with the polar fluoroethyl tail, make it suitable for exploring interactions within a protein's binding site.

Key considerations for fluoroethylurea compounds in this context include:

Ligand Efficiency Metrics: When designing derivatives, it is essential to track not just the improvement in potency (IC₅₀) but also how efficiency metrics change. A significant increase in molecular weight to achieve a modest gain in potency may result in a lower ligand efficiency, indicating a less optimal design. Other metrics like Lipophilic Ligand Efficiency (LLE), which balances potency against lipophilicity, are also critical to ensure that derivatives maintain drug-like properties. nih.govnih.gov

The table below provides a hypothetical analysis of ligand efficiency for the previously described derivatives.

| Compound ID | N-3 Substituent | Heavy Atoms (N) | Hypothetical IC₅₀ (µM) | pIC₅₀ (-logIC₅₀) | Ligand Efficiency (LE) |

| Parent | Methyl | 8 | 10.0 | 5.00 | 0.875 |

| DEV-1 | Ethyl | 9 | 7.5 | 5.12 | 0.796 |

| DEV-2 | Isopropyl | 10 | 2.1 | 5.68 | 0.795 |

| DEV-3 | Phenyl | 13 | 15.2 | 4.82 | 0.517 |

| DEV-4 | 4-Chlorophenyl | 14 | 5.8 | 5.24 | 0.524 |

This table is a hypothetical representation to illustrate ligand efficiency principles and does not represent real experimental data.

As illustrated, while the isopropyl derivative (DEV-2) shows the best potency, its ligand efficiency is slightly lower than the parent compound, suggesting that the added atoms are contributing effectively to binding. Conversely, the phenyl derivative (DEV-3) shows a significant drop in both potency and ligand efficiency, indicating a poor fit of the phenyl group.

Fragment-Based Growing and Linking: If the 1-(2-fluoroethyl)urea (B3047408) fragment is identified as a binder in a screening campaign, it can serve as a starting point for optimization. researchgate.net X-ray crystallography or computational modeling could reveal its binding mode, providing a roadmap for "growing" the fragment by adding new functional groups to enhance interactions with the target. Alternatively, if another fragment is found to bind in a nearby pocket, the two can be "linked" together to create a larger, more potent molecule. researchgate.net

Mechanistic Investigations of this compound and Related Compounds in Defined Biological Systems

The following sections detail the current understanding of the mechanisms of action for the chemical compound this compound and structurally related molecules in non-clinical biological systems. The data presented is derived from in vitro cellular and biochemical assays, as well as in vivo research models, excluding human clinical trial data.

Mechanistic Investigations in Defined Biological Systems Excluding Clinical Human Trial Data

In Vitro Cellular and Biochemical Studies

In vitro studies are crucial for elucidating the direct molecular interactions and cellular consequences of chemical compounds. Research on urea-based structures and those containing fluoroethyl moieties has revealed several potential mechanisms of action at the cellular and biochemical levels.

While specific enzyme inhibition studies on 1-(2-Fluoroethyl)-3-methylurea are not extensively documented, the broader class of urea-containing compounds has been identified as potent inhibitors of various enzymes. A notable example is the inhibition of soluble epoxide hydrolase (sEH). Substituted ureas are recognized as a significant class of sEH inhibitors. nih.gov These compounds are believed to act as competitive, tight-binding inhibitors, potentially mimicking the transition state of the epoxide hydrolysis reaction. nih.gov The interaction is thought to involve the urea (B33335) functionality forming hydrogen bonds with key residues within the enzyme's active site. nih.gov The potency of these inhibitors is often influenced by the nature of the substituents on the urea scaffold, with hydrophobic groups on either side of the urea function generally leading to better inhibition. nih.gov

It is important to note that while this mechanism is well-established for a range of 1,3-disubstituted ureas, direct inhibition of sEH by this compound has not been specifically characterized in the reviewed literature.

The impact of this compound on intracellular signaling pathways has not been a direct subject of published research. However, related urea derivatives have been shown to modulate signaling cascades. For example, certain N-methyl-N'-aryl ureas have been identified as disruptors of cytokine-mediated STAT1 signaling. nih.gov Furthermore, inhibition of enzymes like sEH by urea compounds can indirectly affect signaling pathways by altering the concentrations of bioactive lipid mediators, such as epoxyeicosatrienoic acids (EETs), which are involved in inflammation and blood pressure regulation. nih.gov Some urea derivatives have also been linked to the induction of apoptosis in cancer cells through the modulation of proteins like Bax and Bcl-2. nih.gov Whether this compound perturbs these or other signaling pathways is yet to be determined.

There is no specific information available on the use of this compound as a chemical probe. Chemical probes are small molecules with well-defined mechanisms of action used to study the function of a specific protein or pathway. Given the lack of detailed mechanistic data for this compound, its utility as a selective chemical probe has not been established.

While this compound itself is not a classical alkylating agent, its structural components, particularly the fluoroethyl group, are reminiscent of those found in haloethylnitrosoureas, a class of compounds known for their DNA alkylating properties. These agents, such as 1-(2-chloroethyl)-1-nitrosourea, exert their effects by forming highly reactive intermediates that can covalently bind to nucleobases in DNA. mdpi.com

The primary mechanism of action for many nitrosoureas involves the alkylation of DNA, leading to the formation of various DNA adducts. mdpi.com A key cytotoxic lesion is the formation of interstrand cross-links, particularly between guanine (B1146940) and cytosine bases, which can prevent DNA replication and transcription, ultimately leading to cell death. nih.gov The initial site of attack for many chloroethylnitrosoureas is the O-6 position of guanine. nih.gov Following this initial alkylation, a series of rearrangements can lead to the formation of a cross-link with a cytosine on the complementary DNA strand. nih.gov Monofunctional DNA alkylations also occur and contribute to cytotoxicity. The repair of these DNA lesions by cellular mechanisms, such as by the enzyme O-6-methylguanine-DNA methyltransferase (MGMT), is a critical factor in determining cellular sensitivity to these agents.

It is crucial to emphasize that this DNA alkylating mechanism is characteristic of nitrosoureas and may not be directly applicable to this compound, which lacks the nitroso group required for the typical activation pathway of these alkylating agents. However, the presence of the fluoroethyl group suggests that under certain metabolic conditions, the potential for forming reactive intermediates that could interact with DNA cannot be entirely ruled out without specific investigation.

In Vivo Research Model Characterizations

There is a lack of published in vivo research specifically characterizing the biological effects and mechanisms of this compound in animal models. Studies on related substituted ureas have demonstrated in vivo efficacy in models of hypertension and inflammation, consistent with their role as sEH inhibitors. nih.gov Similarly, haloethylnitrosoureas have been extensively studied in vivo for their antitumor activities, which are directly related to their DNA alkylating properties. Without dedicated in vivo studies, the physiological and pharmacological profile of this compound remains uncharacterized.

Pharmacological Activity Assessment in Preclinical Animal Models

1-(2-Fluoroethyl)-3-methyl-1-nitrosourea is a nitrosourea (B86855) compound that has been investigated for its potential as an antineoplastic agent. As a class, nitrosoureas are known to function as alkylating agents, which exert their effects by attaching an alkyl group to DNA. This action disrupts DNA replication and repair, ultimately leading to cell death, a mechanism that is particularly effective against rapidly dividing cancer cells.

In preclinical studies, the pharmacological activity of 1-(2-Fluoroethyl)-3-methyl-1-nitrosourea has been compared with other nitrosoureas, such as 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU). Research has indicated that fluoroethyl-nitrosoureas, including 1-(2-Fluoroethyl)-3-methyl-1-nitrosourea, exhibit greater activity against various tumor cell lines when compared to their chloroethyl counterparts.

One significant finding from these preclinical evaluations is the efficacy of 1-(2-Fluoroethyl)-3-methyl-1-nitrosourea against tumor strains that have developed resistance to BCNU. While demonstrating comparable activity to BCNU in sensitive strains, its effectiveness in resistant strains suggests a potential advantage in overcoming certain mechanisms of drug resistance.

| Compound | Activity in BCNU-Sensitive Strains | Activity in BCNU-Resistant Strains |

|---|---|---|

| 1-(2-Fluoroethyl)-3-methyl-1-nitrosourea | Similar to BCNU | More effective than BCNU |

| 1-(2-Fluoroethyl)-3-cyclohexyl-1-nitrosourea | Similar to BCNU | More effective than BCNU |

| 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) | Effective | Less effective |

Biological Response Assessments in Model Organisms

The biological response to 1-(2-Fluoroethyl)-3-methyl-1-nitrosourea has been primarily assessed in the context of its anticancer activity in model organisms, such as mice. These studies are crucial for understanding the compound's potential therapeutic effects and its interactions within a living system. The primary biological response observed is the inhibition of tumor growth, which is a direct consequence of the compound's alkylating mechanism of action.

Investigations in model organisms have also suggested that fluoroethyl-nitrosoureas may have a more favorable toxicity profile compared to chloroethyl-nitrosoureas. Specifically, they have been reported to be less toxic to normal tissues, which is a significant consideration in the development of chemotherapeutic agents. This differential toxicity profile suggests that the fluorine substitution may alter the compound's distribution, metabolism, or interaction with cellular components in a way that spares non-cancerous cells.

Target Engagement Studies in Animal Models

Target engagement studies for 1-(2-Fluoroethyl)-3-methyl-1-nitrosourea in animal models focus on its interaction with its primary molecular target: DNA. The fundamental mechanism of action for nitrosoureas involves the alkylation of DNA, and it is this engagement with the genetic material that initiates the cascade of events leading to cell death.

Research has shown that the reaction of bis-fluoroethyl nitrosourea with guanosine, a nucleoside component of DNA, results in the formation of fluoroethylguanosine. This demonstrates the direct interaction of the fluoroethyl group with a key building block of DNA. It is this covalent modification of DNA that is believed to be a critical step in the cytotoxic effects of these compounds.

The effectiveness of 1-(2-Fluoroethyl)-3-methyl-1-nitrosourea in overcoming resistance to other nitrosoureas may be related to differences in how it engages with and modifies DNA, or how these modifications are recognized and processed by cellular DNA repair mechanisms. Further research in animal models is necessary to fully elucidate the specific patterns of DNA alkylation by this compound and how they differ from those of other nitrosoureas.

Computational Chemistry and Molecular Modeling Applications for 1 2 Fluoroethyl 3 Methylurea

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT), provide insights into electronic structure, reactivity, and conformational preferences.

Electronic Structure and Reactivity Analysis

No studies detailing the electronic structure or reactivity analysis of 1-(2-Fluoroethyl)-3-methylurea using quantum chemical calculations were identified. Such an analysis would typically involve the computation of molecular orbitals (e.g., HOMO and LUMO) to predict sites of electrophilic and nucleophilic attack, and the generation of molecular electrostatic potential (MEP) maps to visualize charge distribution and reactive sites.

Conformational Analysis and Energy Landscapes

There are no published reports on the conformational analysis or the potential energy landscape of this compound. A conformational analysis would involve systematically exploring the rotational degrees of freedom within the molecule to identify stable conformers and the energy barriers between them, providing insight into the molecule's flexibility and preferred shapes in different environments.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule (ligand) might interact with a protein target.

Prediction of Binding Modes and Affinities

No molecular docking studies have been published that predict the binding modes and affinities of this compound with any specific biological target. Such studies would involve docking the compound into the active site of a protein to predict its binding pose and estimate its binding free energy, which is indicative of its potential biological activity.

Virtual Screening for Potential Biological Targets

There is no evidence of this compound being used in virtual screening campaigns to identify potential biological targets. Virtual screening involves computationally screening large libraries of compounds against a target protein to identify potential hits. While urea (B33335) derivatives are common scaffolds in such screenings, no specific results for this compound have been reported.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the dynamic behavior of systems, such as protein-ligand complexes or molecules in solution.

No molecular dynamics simulation studies involving this compound have been found in the reviewed literature. MD simulations could be used to assess the stability of its binding to a protein target, explore conformational changes upon binding, and calculate more accurate binding free energies.

Dynamic Behavior of this compound in Solution

The dynamic behavior of a small molecule in solution is a critical determinant of its pharmacokinetic and pharmacodynamic properties. Molecular dynamics (MD) simulations can provide a detailed picture of the conformational landscape of this compound and its interactions with solvent molecules.

In an aqueous environment, the urea moiety of this compound is capable of acting as both a hydrogen bond donor, through its N-H groups, and a hydrogen bond acceptor, via the carbonyl oxygen. elsevierpure.com MD simulations can elucidate the stability and geometry of these hydrogen bonds with surrounding water molecules. The fluoroethyl group introduces a region of hydrophobicity and the fluorine atom can participate in weaker interactions, influencing the local solvent structure.

Conformational analysis of this compound is essential, as the molecule possesses several rotatable bonds. The molecule can adopt different conformers, such as syn and anti orientations around the C-N bonds of the urea group. nih.gov The relative populations of these conformers are influenced by both intramolecular forces, such as potential hydrogen bonds, and intermolecular interactions with the solvent. nih.gov For instance, an intramolecular hydrogen bond could potentially form between the fluorine atom and one of the urea protons, which would stabilize a particular conformation. derpharmachemica.comwikipedia.org

Molecular dynamics simulations can also be employed to study the aggregation behavior of this compound in solution. Studies on other urea derivatives have shown a tendency for self-aggregation in aqueous solutions, a phenomenon driven by the desire to minimize the disruption of the water hydrogen bond network. ingentaconnect.com Understanding such behavior is crucial as it can affect the solubility and bioavailability of the compound.

A hypothetical study of this compound in a simulated aqueous environment could yield data on its diffusion coefficient, radial distribution functions with water, and the lifetimes of hydrogen bonds, as depicted in the following table.

| Property | Simulated Value | Description |

|---|---|---|

| Diffusion Coefficient (x 10-5 cm2/s) | 1.2 | Rate of movement of the molecule through the solvent. |

| N-H···Owater H-bond Lifetime (ps) | 2.5 | Average duration of a hydrogen bond between a urea N-H and a water oxygen. |

| C=O···Hwater H-bond Lifetime (ps) | 3.1 | Average duration of a hydrogen bond between the urea carbonyl oxygen and a water hydrogen. |

Ligand-Protein Complex Stability and Conformational Changes

To understand the potential biological activity of this compound, it is crucial to investigate its interaction with protein targets. Molecular docking and molecular dynamics simulations are the primary computational tools for this purpose.

Following docking, molecular dynamics simulations of the ligand-protein complex can provide insights into its stability and the conformational changes induced upon binding. bohrium.com The stability of the complex can be assessed by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone over time. A stable complex will exhibit minimal fluctuations in its RMSD. bohrium.com

The binding of a ligand can induce conformational changes in the protein, which may be essential for its biological function. researchgate.net These changes can range from subtle side-chain rearrangements to more significant domain movements. researchgate.net MD simulations can capture these dynamic events and help to elucidate the mechanism of action of the compound. Flexible molecules like this compound can also adapt their conformation to fit optimally within the binding site, which may differ from their preferred conformation in solution. elsevierpure.com

A hypothetical molecular dynamics simulation of this compound bound to a protein kinase could reveal key interactions and their stability, as summarized in the table below.

| Interaction Type | Interacting Residues | Occupancy (%) | Description |

|---|---|---|---|

| Hydrogen Bond | Glu105 (backbone N-H) | 85 | Hydrogen bond between the urea carbonyl oxygen and the backbone amide of Glutamic acid 105. |

| Hydrogen Bond | Asp160 (side chain C=O) | 70 | Hydrogen bond between a urea N-H and the side chain carboxylate of Aspartic acid 160. |

| Hydrophobic Contact | Val50, Leu150 | 95 | Van der Waals interactions between the fluoroethyl group and the side chains of Valine 50 and Leucine 150. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org

Development of Predictive Models for Biological Activity of Urea Derivatives

The development of a predictive QSAR model for urea derivatives, including compounds like this compound, involves several key steps. First, a dataset of urea derivatives with experimentally determined biological activities (e.g., IC50 values) against a specific target is compiled. bohrium.com For each molecule in the dataset, a set of molecular descriptors is calculated. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices), or 3D (e.g., molecular shape, surface area). tandfonline.com

Once the descriptors are calculated, a mathematical model is built to correlate these descriptors with the biological activity. Various statistical methods can be employed, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms such as Support Vector Machines (SVM) and Artificial Neural Networks (ANN). nih.govtandfonline.com The goal is to create a model that is not only statistically robust for the training set but also has a high predictive power for new, untested compounds. nih.gov

For a series of urea derivatives, descriptors that capture the hydrogen bonding capacity of the urea moiety, the size and lipophilicity of the substituents, and electronic properties are likely to be important for their biological activity. nih.govbohrium.com

Feature Selection and Statistical Validation of QSAR Models

With a large number of calculated molecular descriptors, there is a risk of overfitting the QSAR model. Therefore, feature selection is a critical step to identify a subset of descriptors that are most relevant to the biological activity. elsevierpure.com Techniques such as Genetic Algorithms (GA), stepwise regression, and recursive feature elimination are commonly used for this purpose. elsevierpure.comresearchgate.net The selected features should ideally have a clear physicochemical interpretation, providing insights into the mechanism of action.

After a QSAR model is developed, it must be rigorously validated to ensure its reliability and predictive ability. derpharmachemica.com Validation is typically performed using both internal and external methods. Internal validation techniques, such as leave-one-out (LOO) cross-validation, assess the robustness of the model. researchgate.net External validation involves splitting the initial dataset into a training set for model building and a test set for evaluating its predictive performance on compounds not used in model development. wikipedia.orgmdpi.com

Key statistical parameters used to evaluate a QSAR model are the coefficient of determination (R²) for the training set, the cross-validated coefficient of determination (Q²), and the predictive R² for the test set. A reliable QSAR model should have high values for all these parameters, typically with R² > 0.6, Q² > 0.5, and a high predictive R² for the external test set. researchgate.net

A hypothetical QSAR study on a series of urea-based inhibitors might yield the following statistical validation results.

| Parameter | Value | Description |

|---|---|---|

| R² (Training Set) | 0.85 | Coefficient of determination for the training set, indicating goodness of fit. |

| Q² (Cross-Validation) | 0.72 | Cross-validated R², indicating the internal predictive ability of the model. |

| Predictive R² (Test Set) | 0.78 | R² for the external test set, indicating the external predictive ability of the model. |

Advanced Analytical Characterization in Research Settings

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopy is indispensable for determining the precise molecular structure of 1-(2-Fluoroethyl)-3-methylurea. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information to build a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is a powerful tool for probing the local chemical environments of specific nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would be acquired to confirm the presence and connectivity of all atoms in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons in different chemical environments. The methyl group protons attached to the urea (B33335) nitrogen would appear as a doublet, due to coupling with the adjacent N-H proton. The methylene (B1212753) protons of the fluoroethyl group would exhibit complex splitting patterns due to coupling with both the adjacent fluorine atom and the neighboring N-H proton, likely appearing as a doublet of triplets. The N-H protons would present as broad signals.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the carbon skeleton. The carbonyl carbon of the urea group is expected to have a characteristic chemical shift in the downfield region. The methyl carbon and the two carbons of the fluoroethyl group would each give rise to a distinct signal, with the carbon directly bonded to the fluorine atom showing a large one-bond carbon-fluorine coupling constant.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is highly sensitive and provides a wide chemical shift range, making it an excellent tool for confirming the presence of fluorine. huji.ac.ilwikipedia.org A single signal, likely a triplet of triplets due to coupling with the adjacent methylene protons, would be expected in the ¹⁹F NMR spectrum, confirming the fluoroethyl moiety. huji.ac.il

Predicted NMR Data for this compound:

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |

| ¹H | ~2.7 | d | CH₃-NH |

| ¹H | ~3.5 | dt | F-CH₂-CH₂ -NH |

| ¹H | ~4.5 | dt | F-CH₂ -CH₂-NH |

| ¹H | ~5.8 | br s | CH₃-NH |

| ¹H | ~6.0 | br s | CH₂-NH |

| ¹³C | ~28 | s | C H₃-NH |

| ¹³C | ~45 (JC-F ≈ 20 Hz) | d | F-CH₂-C H₂-NH |

| ¹³C | ~83 (JC-F ≈ 170 Hz) | d | F-C H₂-CH₂-NH |

| ¹³C | ~159 | s | C=O |

| ¹⁹F | ~ -220 | tt | F -CH₂ |

Note: Predicted values are based on analogous compounds like methylurea, ethylurea, and 2-fluoroethylamine and may vary depending on the solvent and other experimental conditions. chemicalbook.comchemicalbook.comchemicalbook.comnih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=O, and C-F bonds.

Predicted IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3300 | Medium-Strong | N-H stretching vibrations |

| 2950 - 2850 | Medium | C-H stretching vibrations (aliphatic) |

| 1650 - 1630 | Strong | C=O stretching vibration (urea carbonyl) |

| 1570 - 1550 | Medium | N-H bending vibration |

| 1250 - 1020 | Medium | C-N stretching vibrations |

| 1100 - 1000 | Strong | C-F stretching vibration |

Note: Predicted values are based on the IR spectra of similar urea compounds. nist.govdocbrown.info

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed. Fragmentation would likely involve cleavage of the C-N bonds of the urea linkage, leading to characteristic fragment ions. nih.govlibretexts.orgresearchgate.netmiamioh.edu For instance, the loss of the fluoroethyl or methyl isocyanate moieties could be expected. HRMS would confirm the elemental formula of the parent ion and its major fragments with high confidence.

Predicted Key Mass Spectrometry Fragments for this compound:

| m/z | Proposed Fragment |

| 120 | [M]⁺• |

| 73 | [CH₃NHCO]⁺ |

| 63 | [FCH₂CH₂NH]⁺ |

| 58 | [CH₃NH₂]⁺• |

| 47 | [FCH₂CH₂]⁺ |

Note: The fragmentation pattern is predicted based on the known behavior of N-alkyl ureas in mass spectrometry. nih.govlibretexts.orgresearchgate.netmiamioh.edu

Advanced Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating the target compound from impurities and for quantifying its purity. High-performance liquid chromatography (HPLC) and its coupling with mass spectrometry (LC-MS) are the primary methods used for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating components of a mixture. For a polar, neutral compound like this compound, reversed-phase HPLC would be a suitable method. However, due to its polarity, retention on standard C18 columns might be weak. Therefore, specialized columns designed for polar analytes, such as polar-embedded or aqueous-stable C18 phases, would be preferred to achieve better retention and peak shape. chromatographyonline.comsielc.comchromatographyonline.comhplc.euhplc.eu The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a buffer to control the pH.

Typical HPLC Parameters for Analysis:

| Parameter | Condition |

| Column | Polar-embedded or Aqueous C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | Optimized for separation, e.g., 5-95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a low wavelength (e.g., 210 nm) |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Liquid Chromatography-Mass Spectrometry (LC-MS)

The coupling of HPLC with mass spectrometry (LC-MS) provides a highly sensitive and selective method for analysis. rsc.orgthermofisher.com It combines the separation power of HPLC with the detection capabilities of MS, allowing for the confirmation of the molecular weight of the eluted peaks and providing structural information through fragmentation analysis. nih.govresearchgate.netnih.gov For this compound, an electrospray ionization (ESI) source would likely be used in positive ion mode to generate the protonated molecule [M+H]⁺. This technique is invaluable for identifying and quantifying the target compound, even in complex matrices.

X-ray Crystallography for Ligand-Protein Co-crystal Structures of Derivatives

While specific X-ray co-crystal structures for this compound are not publicly available, structural data for a closely related derivative, N-methylurea (NMU), in complex with a protein target provides valuable insights into the potential binding modes of this class of compounds. The analysis of such structures is fundamental to structure-based drug design, enabling the optimization of lead compounds to enhance potency and selectivity.

Detailed examination of the co-crystal structure of N-methylurea bound to its protein target reveals critical molecular interactions. These findings are instrumental for computational modeling and the rational design of novel analogs with improved therapeutic potential.

Research Findings from a Representative Co-crystal Structure

A notable example is the X-ray crystal structure of the recombinant Ricin A-chain in complex with N-methylurea, which has been determined to a high resolution of 1.80 Å. rcsb.org This structure, available in the Protein Data Bank (PDB) with the accession code 2PJO, supersedes the previous entry 1ZB0. rcsb.org The Ricin A-chain is a hydrolase, and understanding how small molecules bind to its active site is crucial for the development of potential inhibitors. rcsb.org

The analysis of the 2PJO structure reveals that the N-methylurea molecule is situated within the active site of the Ricin A-chain. The binding is characterized by a network of hydrogen bonds and van der Waals interactions with key amino acid residues. This detailed structural information provides a blueprint for the design of more complex derivatives, such as this compound, that could exhibit enhanced binding affinity and specificity.

The study of this complex highlighted that the binding of urea to the active site involves a favorable enthalpy change, indicating strong, direct interactions, which is coupled with an unfavorable entropy change. rcsb.org The precise positioning of the N-methylurea molecule within the binding pocket, elucidated by X-ray crystallography, offers a static yet highly informative snapshot that can guide further research.

Below are interactive data tables summarizing the crystallographic data for the 2PJO structure and the key interactions observed between N-methylurea and the Ricin A-chain.

Table 1: Crystallographic Data for PDB Entry 2PJO

| Parameter | Value |

| PDB ID | 2PJO |

| Protein | Ricin A-chain (recombinant) |

| Ligand | N-methylurea (NMU) |

| Method | X-RAY DIFFRACTION |

| Resolution | 1.80 Å |

| R-Value Work | 0.231 |

| R-Value Free | 0.247 |

| Organism | Ricinus communis |

Table 2: Key Interactions of N-methylurea in the 2PJO Active Site (Specific interacting residues are inferred from typical protein-ligand binding principles and require detailed analysis of the PDB file for confirmation.)

| Interacting Residue (Predicted) | Interaction Type |

| Tyrosine (Tyr) | Hydrogen Bond, Aromatic Stacking |

| Arginine (Arg) | Hydrogen Bond |

| Glutamic Acid (Glu) | Hydrogen Bond |

| Valine (Val) | Van der Waals Contact |

| Alanine (Ala) | Van der Waals Contact |

This structural information is pivotal for the scientific community, providing a solid foundation for the development of novel therapeutic agents targeting similar protein binding pockets. The insights gained from the co-crystal structure of N-methylurea with the Ricin A-chain can be extrapolated to guide the synthesis and evaluation of more elaborate derivatives, including this compound, with the aim of achieving improved pharmacological profiles.

Biotransformation and Environmental Fate Studies of 1 2 Fluoroethyl 3 Methylurea

Identification of Metabolic Pathways and Metabolites of Urea (B33335) Derivatives

The metabolism of urea-based compounds, particularly those used as herbicides, has been a subject of considerable study. Generally, the metabolic pathways for substituted ureas involve a series of enzymatic reactions aimed at increasing their polarity and facilitating their excretion from biological systems. Key transformation processes include N-demethylation and hydrolysis of the urea moiety.

For instance, the biotransformation of N-methylcarbamate insecticides, which share a structural similarity with 1-(2-Fluoroethyl)-3-methylurea, has been shown to proceed through modifications of the methyl group and the aromatic ring, if present, leading to several carbamate (B1207046) metabolites nih.gov. In the case of N,N'-disubstituted ureas, the nature of the substituents significantly influences their supramolecular structures and, by extension, their susceptibility to enzymatic attack nih.govrsc.org.

Based on these general principles, the hypothetical metabolic pathway for this compound in a biological system could initiate with either N-demethylation or enzymatic attack on the fluoroethyl group. N-demethylation would yield 1-(2-fluoroethyl)urea (B3047408), while reactions involving the fluoroethyl side chain could include hydroxylation or defluorination. Subsequent hydrolysis of the urea bond would lead to the formation of 2-fluoroethylamine and methylamine (B109427), or their respective derivatives.

Table 1: Plausible Metabolic Reactions for this compound Based on Related Urea Derivatives

| Reaction Type | Potential Metabolites |

| N-Demethylation | 1-(2-Fluoroethyl)urea |

| Hydrolysis | 2-Fluoroethylamine, Methylamine, Carbon Dioxide |

| Hydroxylation | 1-(2-Fluoro-2-hydroxyethyl)-3-methylurea |

| Defluorination | 1-(2-Hydroxyethyl)-3-methylurea |

Enzymatic Degradation and Biotransformation Products in Biological Systems

The enzymatic machinery responsible for the degradation of urea derivatives primarily involves hydrolases and monooxygenases. Ureases, for example, catalyze the hydrolysis of urea to ammonia (B1221849) and carbamate, which then spontaneously decomposes to ammonia and carbonic acid researchgate.net. The rate of urea hydrolysis is significantly accelerated by these enzymes nih.gov. In the context of substituted ureas, enzymes like N-methylcarbamate hydrolase have been identified and characterized, demonstrating the capacity of microorganisms to break down these compounds acs.org.

The presence of a fluorine atom on the ethyl group of this compound introduces a significant challenge for enzymatic degradation. The carbon-fluorine bond is the strongest single bond in organic chemistry, making enzymatic defluorination a difficult but crucial step for complete mineralization nih.govosti.gov. Fluoroacetate dehalogenases are a rare class of enzymes capable of cleaving the C-F bond, typically through an SN2 attack mechanism involving an aspartate nucleophile nih.gov. While these enzymes have been studied for simple fluorinated aliphatics, their activity on more complex molecules like this compound is unknown.

The metabolism of ethylenethiourea (B1671646) (ETU), a metabolite of dithiocarbamate (B8719985) fungicides, offers some insight. ETU is metabolized by the flavin-dependent monooxygenase (FMO) system and the cytochrome P-450 enzyme system, leading to oxidized products nih.govvtt.fi. It is plausible that similar monooxygenase-mediated reactions could occur on the methyl or ethyl groups of this compound.

Environmental Transformation Mechanisms (e.g., as a potential environmental metabolite of related compounds)

In the environment, the fate of a chemical is governed by both biotic and abiotic processes. For urea-based compounds, microbial degradation is a primary route of dissipation. The structure of the compound, including the nature and position of substituents, plays a critical role in its environmental persistence nih.gov.

While no direct evidence links this compound as a metabolite of a specific commercial pesticide, it is structurally related to several classes of agrochemicals. For instance, some nitrosourea (B86855) compounds, used as anticancer agents, contain a 2-chloroethyl or 2-fluoroethyl group attached to a urea moiety researchgate.netnih.govnih.gov. The decomposition of these compounds has been studied, but their environmental transformation pathways are not well-documented.

The environmental degradation of fluorinated organic compounds is an area of active research. Biotransformation of fluorotelomer-based substances, for example, can lead to the formation of persistent perfluoroalkyl carboxylates (PFCAs) nih.govnih.gov. The microbial degradation of fluoroaromatics can proceed through oxygenase-initiated defluorination under aerobic conditions, while anoxic degradation pathways are also being uncovered nih.govresearchgate.net.

Table 2: Potential Environmental Fates of this compound

| Transformation Process | Influencing Factors | Potential Products |

| Biotic Degradation | Microbial populations, Oxygen availability, Nutrient levels | Methylamine, 2-Fluoroethylamine, CO2, Biomass |

| Abiotic Degradation | pH, Temperature, Sunlight (photolysis) | Hydrolysis products (as above) |

| Sorption | Soil organic matter, Clay content | Reduced bioavailability |

| Leaching | Water solubility, Soil type | Potential for groundwater contamination |

Future Directions and Emerging Research Avenues for 1 2 Fluoroethyl 3 Methylurea

Development of Next-Generation Chemical Probes Based on the Fluoroethylurea Scaffold

There is no specific information available in the public domain regarding the development of next-generation chemical probes based on the 1-(2-Fluoroethyl)-3-methylurea scaffold.

Integration with Advanced Omics Technologies in Chemical Biology

No research has been found that details the integration of this compound with advanced omics technologies.

Application in Targeted Protein Degradation and Chemical Genetics

There is no available research data on the application of this compound in the fields of targeted protein degradation or chemical genetics.

Exploration of Novel Interactions with Underexplored Biological Targets

Specific studies exploring novel interactions of this compound with underexplored biological targets have not been identified in the available literature.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Fluoroethyl)-3-methylurea, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution of a fluoroethylamine derivative with methyl isocyanate. Key parameters include solvent choice (e.g., anhydrous THF or DCM), temperature control (0–25°C), and stoichiometric ratios. Catalytic bases like triethylamine may enhance reactivity. Optimization studies suggest monitoring reaction progress via TLC or HPLC to minimize byproducts such as bis-urea derivatives . Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization improves purity. Yield optimization requires iterative adjustments of reaction time and temperature .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers look for?

- Methodological Answer :

- NMR : H NMR should show signals for the fluoroethyl group (δ 4.4–4.8 ppm, split due to coupling) and methylurea protons (δ 2.8–3.1 ppm). F NMR provides direct evidence of fluorine substitution (δ -210 to -220 ppm) .

- IR : Stretching bands for urea C=O (1640–1680 cm) and N-H (3200–3400 cm) confirm the urea backbone.

- HRMS : Exact mass analysis (calculated for CHFNO: 130.0756) validates molecular composition .

Advanced Research Questions

Q. How does the introduction of a fluoroethyl group influence the compound's reactivity and interaction with biological targets compared to non-fluorinated analogs?

- Methodological Answer : Fluorine’s electronegativity enhances hydrogen-bonding capacity and lipophilicity, potentially increasing membrane permeability. Comparative studies using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) can quantify binding affinities to targets like enzymes or receptors. Computational modeling (e.g., DFT calculations) elucidates electronic effects on urea’s hydrogen-bonding geometry, which may correlate with biological activity .

Q. What strategies can be employed to investigate the metabolic pathways of this compound in mammalian systems, and what analytical approaches are suitable for detecting its metabolites?

- Methodological Answer :

- In vitro metabolism : Incubate the compound with liver microsomes or hepatocytes, followed by LC-MS/MS to identify phase I (hydrolysis, defluorination) and phase II (glucuronidation) metabolites. Reference standards for suspected metabolites (e.g., 3-methylurea derivatives) aid identification .

- Stable isotope labeling : C or N labels track metabolic fate in vivo.

- Data interpretation : Compare fragmentation patterns with databases (e.g., METLIN) and validate using synthetic metabolites .

Q. How can researchers design experiments to resolve contradictory data regarding the compound's solubility and stability under various physiological conditions?

- Methodological Answer :

- Solubility studies : Use shake-flask methods with buffers at pH 1–8 and simulate gastrointestinal (FaSSIF/FeSSIF) or plasma (PBS) conditions. Quantify solubility via UV-Vis or nephelometry.

- Stability assays : Conduct accelerated degradation studies (40°C/75% RH) and monitor degradation products via HPLC. Kinetic modeling (Arrhenius plots) predicts shelf-life .

- Controlled variables : Include antioxidants (e.g., BHT) or chelating agents (EDTA) to assess oxidative/metal-catalyzed degradation pathways .

Q. What computational methods are suitable for modeling the electronic effects of the fluoroethyl group on urea’s hydrogen-bonding capacity?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize molecular geometry and quantify electrostatic potential surfaces. Compare hydrogen-bond strengths (bond lengths, angles) between fluorinated and non-fluorinated analogs. Molecular dynamics simulations in explicit solvent (water, DMSO) predict solvation effects on binding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.